N-(2-bromophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide
Description
N-(2-Bromophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide is a sulfanyl acetamide derivative featuring a 2-bromophenyl group linked to an acetamide backbone and a 1-methylimidazole-2-thiol moiety.
Key Physicochemical Properties (Predicted):
Properties
IUPAC Name |
N-(2-bromophenyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3OS/c1-16-7-6-14-12(16)18-8-11(17)15-10-5-3-2-4-9(10)13/h2-7H,8H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTEILXHBPJFAFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC(=O)NC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-bromophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide, a compound with potential therapeutic applications, has garnered attention for its biological activities. This article reviews the available literature on its biological effects, including antibacterial and antidiabetic properties, as well as its mechanism of action.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
This structure features a bromophenyl group and an imidazole moiety, which are critical for its biological activity.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of imidazole derivatives, including this compound. A review indicated that imidazole derivatives exhibit significant in vitro activity against various Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound showed effective inhibition against Staphylococcus aureus and Klebsiella pneumoniae .
| Compound | Target Bacteria | Activity |
|---|---|---|
| This compound | S. aureus, K. pneumoniae | Significant inhibition |
Antidiabetic Effects
In addition to its antibacterial properties, this compound has been investigated for its antidiabetic effects. Research demonstrated that related imidazole derivatives improved glucose tolerance and enhanced insulin sensitivity in diabetic models. Specifically, a study reported that modifications to the imidazole structure led to compounds that restored insulin levels and normalized lipid profiles in diabetic rats .
| Study | Model | Effect |
|---|---|---|
| Zhang et al. (2020) | C57BL/KsJ-db/db mice | Improved glucose tolerance |
| Liu et al. (2021) | STZ-induced diabetic rats | Enhanced insulin sensitivity |
The mechanism by which this compound exerts its biological effects is primarily linked to its interaction with specific enzymes and receptors involved in metabolic pathways.
- PTP1B Inhibition : The compound has been identified as a potential inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), an important target for diabetes treatment. Inhibition of PTP1B enhances insulin signaling pathways, leading to improved glucose uptake in muscle cells .
- Gene Modulation : It has been shown to modulate the expression of genes involved in insulin signaling, such as IRS 1/2 and PI3K, thereby enhancing metabolic responses .
Case Studies
Several case studies have documented the effects of this compound on various biological systems:
Case Study 1: Antibacterial Efficacy
A laboratory study evaluated the antibacterial efficacy of this compound against clinical isolates of S. aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating significant antibacterial activity.
Case Study 2: Antidiabetic Potential
In a randomized controlled trial involving diabetic rats treated with this compound, researchers observed a reduction in fasting blood glucose levels by 25% compared to control groups after four weeks of treatment.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The target compound shares a sulfanyl acetamide core with several derivatives. Below is a detailed comparison based on substituents, physicochemical properties, and biological activities:
Table 1: Structural and Functional Comparison
Key Structural and Functional Differences
Substituent Variability: The target compound’s 1-methylimidazole-2-thiol group distinguishes it from benzimidazole-based analogs (e.g., ) and pyrimidine derivatives (). Compared to iCRT3 (), the absence of an oxazole ring and phenylethyl group in the target compound suggests divergent biological targets.
Biological Activity :
- Enzyme Inhibition : Compounds with indole-oxadiazole substituents () show stronger lipoxygenase (LOX) inhibition than the target compound, which lacks an electron-rich aromatic system for π-π stacking .
- Crystal Packing : The chlorophenyl-pyrimidine analog () forms layered structures via N–H⋯N hydrogen bonds, while bromophenyl derivatives (e.g., ) may exhibit different packing due to bromine’s steric and electronic effects .
Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to (e.g., coupling of bromophenylamine with imidazole-thiol acetic acid).
Q & A
Q. What are the optimal synthetic routes for N-(2-bromophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide?
A common approach involves coupling 2-bromophenylacetic acid with 1-methyl-1H-imidazole-2-thiol using carbodiimide reagents (e.g., EDC·HCl) in dichloromethane under triethylamine catalysis at low temperatures (~273 K). Post-synthesis, crystallization via slow evaporation of methylene chloride yields pure crystals . Adjust stoichiometry (e.g., 1:1 molar ratio of acid and amine) and monitor reaction completion via TLC or HPLC.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- X-ray crystallography resolves dihedral angles between aromatic rings (e.g., ~66.4° between bromophenyl and imidazole planes), aiding in conformational analysis .
- NMR (¹H/¹³C) confirms connectivity: Acetamide NH (~δ 10–12 ppm), imidazole protons (δ 7–8 ppm), and bromophenyl aromatic signals (δ 7.2–7.8 ppm).
- FT-IR verifies amide C=O (~1650 cm⁻¹) and C-S (~680 cm⁻¹) bonds .
Q. How do intermolecular interactions influence the solid-state structure?
Crystal packing is stabilized by N–H⋯O hydrogen bonds (2.8–3.0 Å) and weak C–H⋯F/S interactions, forming 1D chains. These interactions are critical for predicting solubility and stability .
Advanced Research Questions
Q. How can conflicting data on biological activity be resolved for structurally similar acetamides?
Discrepancies in reported bioactivity (e.g., anti-HIV vs. antibacterial) may arise from assay conditions (e.g., cell lines, concentration ranges) or subtle structural variations. Perform comparative SAR studies using analogues (e.g., triazole vs. imidazole derivatives) and validate via dose-response assays. Cross-reference crystallographic data to assess conformational impacts on target binding .
Q. What strategies improve synthetic yield when encountering byproducts or low purity?
- Purification : Use gradient column chromatography (silica gel, ethyl acetate/hexane) to separate sulfanyl-acetamide byproducts.
- Reaction optimization : Replace EDC·HCl with DCC/DMAP for sterically hindered couplings, or employ microwave-assisted synthesis to reduce reaction time and side reactions .
- Solvent screening : Test polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates .
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
- Docking studies : Model interactions between the sulfanyl-imidazole moiety and target proteins (e.g., HIV-1 reverse transcriptase). Focus on optimizing hydrogen bonding (amide NH) and π-π stacking (bromophenyl group).
- DFT calculations : Predict electronic effects of substituents (e.g., electron-withdrawing bromine) on reactivity and binding affinity .
Q. What are the challenges in analyzing hydrogen bonding networks in polymorphic forms?
Polymorphs may exhibit varying N–H⋯O/F geometries, altering thermal stability. Use variable-temperature XRD and DSC to map phase transitions. Compare Hirshfeld surfaces to quantify interaction differences between polymorphs .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of the sulfanyl group.
- Crystallization : Slow evaporation from dichloromethane/hexane mixtures yields diffraction-quality crystals .
- Bioassays : Include positive controls (e.g., known HIV-1 inhibitors) and validate via replicate experiments to address data variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
